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Compound of Interest

Compound Name: Lesinurad Sodium

Cat. No.: B608527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lesinurad Sodium's in vitro effects on key

urate transporters across different species. The data presented is intended to support research

and development efforts in the field of hyperuricemia and gout treatment. Lesinurad, a selective

uric acid reabsorption inhibitor (SURI), primarily targets the URAT1 transporter in the kidneys to

increase uric acid excretion.[1] Understanding its species-specific activity is crucial for the

preclinical evaluation and clinical development of uricosuric agents.

Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of

Lesinurad Sodium against various urate transporters in humans and rats. At present, detailed

public data on other species such as monkeys, dogs, and rabbits is limited.
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Transporter Species
Lesinurad IC50
(µM)

Reference

URAT1 Human 3.53 - 7.3 [2][3][4]

Rat 74.84 [5]

OAT4 Human 2.03 - 3.7 [2][3][4]

OAT1 Human 3.90 [2]

OAT3 Human 3.54 [2]

GLUT9 Human > 100 (No inhibition) [2]

ABCG2 Human > 100 (No inhibition) [2]

Key Findings from Quantitative Data:

Lesinurad demonstrates potent inhibition of human URAT1 and OAT4, the primary

transporters responsible for renal urate reabsorption.[2][6][7]

A significant species difference is observed in the inhibition of URAT1, with Lesinurad being

approximately 20-fold more potent against human URAT1 than rat URAT1.[5] This difference

is attributed to a single amino acid substitution (Phenylalanine 365 in humans vs. Tyrosine in

rats) within the transporter.

Lesinurad exhibits inhibitory activity against human OAT1 and OAT3 in vitro, although it is

not considered to inhibit these transporters in a clinical setting at therapeutic concentrations.

[2][8]

Lesinurad does not inhibit the urate transporters GLUT9 and ABCG2 at clinically relevant

concentrations.[2][3]

Experimental Methodologies
The following protocols provide a detailed overview of the in vitro methods used to determine

the inhibitory activity of Lesinurad Sodium on urate transporters.
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In Vitro Urate Transporter Inhibition Assay (HEK293
Cells)
This protocol describes a common method for assessing the inhibitory effect of compounds on

urate transporters expressed in a mammalian cell line.

1. Cell Culture and Transfection:

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's
Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and
streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Cells are seeded in 24-well plates and grown to 80-90% confluency.
Transient transfection of the cells with a plasmid DNA vector containing the full-length cDNA
of the target urate transporter (e.g., human URAT1, rat URAT1, human OAT4) is performed
using a suitable transfection reagent (e.g., Lipofectamine). A control group is transfected with
an empty vector.

2. Uric Acid Uptake Assay:

24 to 48 hours post-transfection, the cell culture medium is removed, and the cells are
washed with a pre-warmed Krebs-Ringer buffer (pH 7.4) containing 125 mM NaCl, 4.8 mM
KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM CaCl2, 5.6 mM glucose, and 25 mM
HEPES.
The cells are then pre-incubated for 15-30 minutes in the Krebs-Ringer buffer containing
various concentrations of Lesinurad Sodium or vehicle control.
To initiate the uptake, [14C]-labeled uric acid (typically at a final concentration of 25-50 µM)
is added to each well, and the cells are incubated for a defined period (e.g., 5-15 minutes) at
37°C.
The uptake is terminated by rapidly washing the cells three times with ice-cold Krebs-Ringer
buffer.

3. Measurement and Data Analysis:

The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).
The amount of [14C]-uric acid taken up by the cells is quantified using a liquid scintillation
counter.
The protein concentration in each well is determined using a standard protein assay (e.g.,
BCA assay) to normalize the uptake data.
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The IC50 values are calculated by fitting the concentration-response data to a four-
parameter logistic equation using appropriate software (e.g., GraphPad Prism).

A non-radioactive method can also be employed where intracellular uric acid concentrations

are measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

[11][12][13]

Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of Lesinurad and the general

workflow of the in vitro inhibition assay.
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Caption: Mechanism of Lesinurad in the renal proximal tubule.
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Experimental Workflow for In Vitro Inhibition Assay

1. Cell Seeding
(HEK293 cells in 24-well plates)

2. Transfection
(with urate transporter plasmid)

3. Pre-incubation
(with Lesinurad or vehicle)

4. Uric Acid Uptake
(add labeled or unlabeled uric acid)

5. Cell Lysis

6. Quantification
(Scintillation counting or LC-MS/MS)

7. Data Analysis
(IC50 determination)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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